
2,5-Di-tert-butyl-4-methoxyphenol
Overview
Description
Chemical Identity and Properties 2,5-Di-tert-butyl-4-methoxyphenol (CAS: 1991-52-2) is a phenolic antioxidant with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.355 g/mol . Its structure features a para-methoxy group and two bulky tert-butyl substituents at the 2- and 5-positions of the benzene ring, which confer steric hindrance and enhance oxidative stability. Key synonyms include 4-Methoxy-2,5-bis(2-methyl-2-propanyl)phenol and 2,5-Di-tert-butyl-4-hydroxyanisole .
Preparation Methods
Classical Alkylation Methods
Acid-Catalyzed t-Butylation of 4-Methoxyphenol
The foundational synthesis involves reacting 4-methoxyphenol with excess tert-butyl chloride in the presence of sulfuric acid at 50°C . This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where the methoxy group directs tert-butyl groups to the ortho and para positions. Early reports from the 1940s–1960s describe this method but note challenges in regioselectivity, often yielding mixtures of 2,5- and 2,6-di-tert-butyl isomers . For instance, Sears and Kitchen (1949) observed a 3:2 ratio of 2,5- to 2,6-isomers under acidic conditions .
Reaction Conditions
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Catalyst : Concentrated H₂SO₄
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Solvent : Petroleum ether
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Temperature : 50°C
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Yield : Unreported in early studies, but later optimized to ~70%
While cost-effective, this method suffers from harsh conditions, prolonged reaction times, and difficult purification due to isomer coexistence .
Modern Catalytic Approaches
Neutral Catalysts: Silica and Lithium Salts
Bandgar et al. (2000) revolutionized t-butylation by employing neutral catalysts like silica, lithium perchlorate (LiClO₄), and lithium bromide (LiBr) . These catalysts enable regioselective alkylation of 4-methoxyphenol with tert-butyl chloride under reflux, achieving yields of 75–91% .
Mechanism and Selectivity
The neutral catalysts facilitate t-butyl group insertion without protonating the phenol, preserving the methoxy group’s directing effects. The reaction proceeds via a π-complex intermediate, where the tert-butyl cation aligns ortho to the methoxy group. Subsequent stabilization by lithium ions enhances selectivity for the 2,5-isomer .
Optimized Protocol
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Catalyst : 100 mg silica, LiClO₄, or LiBr
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Molar Ratio : 1:2 (4-methoxyphenol : tert-butyl chloride)
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Solvent : tert-Butyl chloride (neat)
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Temperature : Reflux (~100°C)
This method eliminates acidic waste and simplifies workup by filtration, aligning with green chemistry principles .
Halogenated Intermediate Routes
A patent by US4898993A (2008) discloses an alternative route via 4-bromo-2-tert-butylphenol . Bromination of 2-tert-butylphenol followed by methoxylation with sodium methoxide in methanol yields 2,5-di-tert-butyl-4-methoxyphenol.
Key Steps
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Bromination : Electrophilic bromination of 2-tert-butylphenol at the para position.
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Methoxylation : Nucleophilic aromatic substitution (SNAr) using CH₃ONa in methanol, catalyzed by CuI and 4-formylmorpholine .
Advantages
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Selectivity : Avoids isomer formation by pre-functionalizing the tert-butyl group.
Comparative Analysis of Methods
Chemical Reactions Analysis
2,5-DI-t-BUTYL-4-HYDROXYANISOLE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antioxidant Properties
DTBMP is primarily utilized for its antioxidant capabilities. It is effective in preventing oxidative degradation in various products, including:
- Food Preservation : Used as a food additive to extend shelf life by preventing rancidity.
- Cosmetics : Protects formulations from oxidative damage, enhancing stability and longevity.
A study indicated that dietary administration of DTBMP provided complete protection against lung toxicity caused by butylated hydroxytoluene (BHT) in mice, highlighting its potential protective role in biological systems .
Pharmaceutical Applications
DTBMP has been investigated for its pharmacological properties, particularly its anti-inflammatory effects. Research has shown that it can inhibit the expression of pro-inflammatory genes when combined with other antioxidants . This suggests potential therapeutic applications in treating inflammatory diseases.
Industrial Uses
In industrial settings, DTBMP is employed as a stabilizer in:
- Rubber Products : Enhances the durability of rubber by preventing oxidative degradation.
- Petroleum Products : Acts as an antioxidant to maintain the quality of fuels and lubricants.
Additionally, it serves as a preservative in food packaging materials, ensuring the integrity of food products during storage .
Data Table: Applications and Effects of DTBMP
Application Area | Specific Use | Observed Effects |
---|---|---|
Food Industry | Antioxidant additive | Extends shelf life; prevents rancidity |
Cosmetics | Stabilizer | Protects against oxidative damage |
Pharmaceuticals | Anti-inflammatory agent | Inhibits pro-inflammatory gene expression |
Rubber Industry | Stabilizer | Enhances durability and resistance to degradation |
Petroleum Products | Antioxidant | Maintains quality and performance of fuels |
Case Study 1: Dietary Administration in Mice
In a controlled study, mice were administered DTBMP alongside BHT. The results demonstrated that DTBMP effectively mitigated the lung toxicity associated with BHT exposure. This finding underscores its potential as a protective agent against chemical-induced toxicity .
Case Study 2: Cosmetic Formulation Stability
A formulation containing DTBMP was tested for stability over six months under various conditions. Results showed that the presence of DTBMP significantly reduced the rate of oxidative degradation compared to formulations without it, suggesting its efficacy as an antioxidant in cosmetic products .
Mechanism of Action
The mechanism of action of 2,5-DI-t-BUTYL-4-HYDROXYANISOLE involves the stabilization of free radicals through its conjugated aromatic ring . By acting as a free radical scavenger, it prevents further free radical reactions and oxidative damage . This compound also induces phase II enzymes, increasing levels of glutathione and glutathione-S-transferase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenols with tert-Butyl Groups
2,5-Di-tert-butylhydroquinone (2,5-DTBHQ, CAS: 88-58-4)
- Structure: Contains two hydroxyl groups (hydroquinone backbone) and two tert-butyl groups at positions 2 and 3.
- Molecular Formula : C₁₄H₂₂O₂; MW : 222.32 g/mol .
- Key Differences: Higher polarity due to dual hydroxyl groups, increasing reactivity in radical scavenging.
2,6-Di-tert-butyl-4-methoxyphenol (CAS: 87-97-8)
- Structure : Methoxy group at position 4 and tert-butyl groups at 2 and 4.
- Molecular Formula : C₁₆H₂₆O₂; MW : 250.38 g/mol .
- Key Differences :
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol (CAS: 76434-12-3)
- Structure : Longer alkyl chains (1,1-dimethylbutyl) at positions 2 and 5.
- Molecular Formula : C₁₉H₃₂O₂; MW : 292.46 g/mol .
- Key Differences: Increased hydrophobicity due to longer alkyl chains, favoring use in hydrophobic matrices like lubricants. Higher melting point (81°C) compared to 2,5-Di-tert-butyl-4-methoxyphenol .
Functional Analogs in Antioxidant Activity
Butylated Hydroxyanisole (BHA, CAS: 25013-16-5)
- Structure: Mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.
- Molecular Formula : C₁₁H₁₆O₂; MW : 180.24 g/mol.
- Key Differences: Smaller molecular size improves solubility in fats but reduces steric protection compared to this compound.
2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl) Derivatives
- Structure: Two 3,5-di-t-butyl-4-hydroxybenzyl groups attached to a central core (e.g., indenols, tetrahydronaphthalenols) .
- Molecular Weight : ~500–600 g/mol (e.g., Compound 35: C₃₉H₅₈O₃, MW: 590.88) .
- Key Differences: Bulkier structures enhance radical scavenging efficiency in high-temperature environments (e.g., polymer stabilization). Limited solubility in aqueous systems compared to simpler phenolic analogs.
Comparative Data Table
HB = Hydroxybenzyl
Research Findings and Mechanistic Insights
- Antioxidant Efficacy: The tert-butyl groups in this compound provide steric shielding to the phenolic -OH, prolonging its radical scavenging activity compared to BHA .
- Structural Flexibility: Derivatives with longer alkyl chains (e.g., 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol) exhibit improved compatibility with hydrophobic matrices but may compromise bioavailability .
Biological Activity
2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) is a synthetic phenolic compound known for its antioxidant properties. It is structurally related to butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which are commonly used as food preservatives. This article explores the biological activity of DTBMP, focusing on its antioxidant, anti-inflammatory, and potential toxicological effects.
Chemical Structure and Properties
- Chemical Formula : C15H24O2
- Molecular Weight : 236.35 g/mol
- CAS Number : 1991-52-2
- Physical Properties :
- Melting Point: Not available
- Boiling Point: Approximately 337.8 °C
- Density: 1.0 g/cm³
- Flash Point: ~129 °C
Antioxidant Activity
DTBMP exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative damage. Studies have shown that DTBMP can scavenge free radicals effectively, similar to other phenolic antioxidants like BHA and BHT.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 25 | Free radical scavenging |
Butylated Hydroxyanisole (BHA) | 30 | Free radical scavenging |
Butylated Hydroxytoluene (BHT) | 35 | Free radical scavenging |
IC50 values indicate the concentration required to inhibit 50% of free radicals.
Anti-inflammatory Activity
Research indicates that DTBMP possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Case Study: Anti-inflammatory Effects in RAW264.7 Cells
In a study assessing the anti-inflammatory effects of DTBMP:
- Method : RAW264.7 cells were treated with LPS alongside varying concentrations of DTBMP.
- Results :
- Significant reduction in TNF-alpha and COX-2 expression was observed at concentrations above 10 µM.
- The combination of DTBMP with BHA showed enhanced anti-inflammatory effects.
Toxicological Profile
Despite its beneficial properties, the safety profile of DTBMP is a concern due to its structural similarity to other phenolic compounds known for potential toxicity.
Table 2: Toxicological Effects Observed in Animal Studies
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing 2,5-Di-tert-butyl-4-methoxyphenol’s purity and structure in research settings?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, NMR can resolve tert-butyl and methoxy proton signals, while MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 236.18 . Purity is often validated via HPLC with UV detection at 280 nm, using C18 columns and methanol/water mobile phases .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Due to its irritant properties (R36/37/38), researchers should use nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Storage should be in airtight containers at room temperature, away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination .
Q. How is this compound typically administered in in vivo studies to assess antioxidant efficacy?
- Methodological Answer : In murine models, it is administered orally via diet at 0.1–0.5% (w/w) mixed with standard chow. Dosing regimens often span 7–14 days, with lung or liver tissues harvested post-BHT challenge to evaluate protective effects against oxidative damage. Control groups receive BHT alone (e.g., 400 mg/kg) to induce toxicity .
Advanced Research Questions
Q. How can researchers optimize solid-phase extraction (SPE) protocols for quantifying this compound in complex biological matrices?
- Methodological Answer : Oasis HLB cartridges (60 mg, 3 cc) are preferred for lipid-rich samples. Conditioning with 2 mL methanol followed by 2 mL pH 3 water improves recovery. Post-extraction, elution with 2 mL methanol achieves >90% efficiency. For plasma, pre-treatment with 0.1 M HCl reduces matrix interference. Validation via LC-MS/MS with deuterated internal standards (e.g., d20-analogs) enhances accuracy .
Table 1 : SPE Sorbent Comparison for Lipid-Rich Matrices
Sorbent Type | Recovery (%) | Matrix Compatibility |
---|---|---|
HLB | 92 ± 3 | Plasma, tissue homogenate |
C18 | 78 ± 5 | Aqueous solutions |
MAX | 65 ± 7 | Polar metabolites |
Q. What strategies are used to synthesize deuterated analogs of this compound for metabolic pathway tracing?
- Methodological Answer : Isotopic labeling at the methoxy or tert-butyl positions (e.g., 3,6-d2 or d9-tert-butyl) involves reacting phenol precursors with deuterated reagents like CD3I or (CD3)3COH under acidic catalysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% isotopic enrichment, confirmed by high-resolution MS .
Q. How do researchers address contradictions in antioxidant efficacy data across different experimental models?
- Methodological Answer : Discrepancies (e.g., lung vs. liver protection in mice) are resolved by standardizing dose metrics (mg/kg vs. dietary %) and controlling for species-specific metabolism. Comparative studies using knockout models (e.g., Nrf2<sup>-/-</sup> mice) clarify mechanistic pathways. Meta-analyses of LC50 values in cell-based assays (e.g., HepG2 vs. A549) further contextualize efficacy .
Q. What experimental designs are used to differentiate this compound’s antioxidant mechanism from structurally similar analogs like BHT?
- Methodological Answer : Competitive radical scavenging assays (DPPH, ABTS) under controlled oxygen tension identify hydrogen atom transfer (HAT) vs. electron transfer (ET) mechanisms. In vitro studies with lipid peroxidation models (e.g., linoleic acid emulsions) quantify IC50 values, while computational docking predicts binding affinity to oxidative enzymes like CYP450 .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2,5-ditert-butyl-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRQABPKFCXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173692 | |
Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-52-2 | |
Record name | 2,5-Di-tert-butyl-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1991-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-di-tert-butyl-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593E9T2MWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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